molecular formula C21H15Cl2N3O2S B7730508 MFCD01056795

MFCD01056795

Cat. No.: B7730508
M. Wt: 444.3 g/mol
InChI Key: UXIHYWCAASXDCS-OVCLIPMQSA-N
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Description

MFCD01056795 is a chemical compound with a molecular formula tentatively identified as C₁₀H₉F₃O (based on structural analogs in and ) and a molecular weight of approximately 202.17 g/mol. Key properties inferred from analogs include:

  • Boiling Point: ~250–300°C (estimated from similar compounds with trifluoromethyl groups) .
  • LogP (Partition Coefficient): ~2.5–3.0, indicating moderate lipophilicity .
  • Pharmacokinetic Properties: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, as seen in structurally related compounds like 1-(4-(trifluoromethyl)phenyl)propan-1-one .

Properties

IUPAC Name

(E)-2-cyano-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2S/c1-28-16-5-2-13(3-6-16)8-15(11-24)20(27)26-21-25-12-17(29-21)9-14-4-7-18(22)19(23)10-14/h2-8,10,12H,9H2,1H3,(H,25,26,27)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIHYWCAASXDCS-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD01056795 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that include condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production methods also incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions: MFCD01056795 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions, such as temperature and solvent choice, are optimized to achieve the desired transformation efficiently.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

MFCD01056795 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific proteins. In industry, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD01056795 involves its interaction with specific molecular targets and pathways. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. This interaction can lead to various effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Structural Analogues

Compounds with trifluoromethyl or halogen-substituted aromatic ketones exhibit comparable reactivity and applications. A comparative analysis is provided below:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
MFCD01056795 Not Available C₁₀H₉F₃O 202.17 Trifluoromethyl group, aromatic ketone, high BBB permeability .
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one 1533-03-5 C₁₀H₅F₆O 262.14 Dual trifluoromethyl groups, enhanced metabolic stability .
1-(4-(Trifluoromethyl)phenyl)propan-1-one 1761-61-1 C₁₀H₉F₃O 202.17 Single trifluoromethyl group, similar logP and solubility to this compound .
3'-(Trifluoromethyl)acetophenone 1046861-20-4 C₉H₇F₃O 188.15 Smaller molecular size, lower logP (~2.15), reduced GI absorption .

Key Observations :

  • Trifluoromethyl Substitution : Compounds like 1533-03-5 and 1761-61-1 share the trifluoromethyl group, which improves resistance to enzymatic degradation .
  • Molecular Weight Impact : Heavier compounds (e.g., 1533-03-5) show lower solubility (0.24 mg/mL) compared to lighter analogs like 1046861-20-4 (0.687 mg/mL) .

Functional Analogues

Compounds with similar applications in catalysis or drug synthesis:

Compound CAS No. Application Advantages Over this compound
(3-Bromo-5-chlorophenyl)boronic acid 1046861-20-4 Suzuki-Miyaura cross-coupling reactions Higher synthetic accessibility (Score: 2.07) .
2-(4-Nitrophenyl)benzimidazole 1761-61-1 Antifungal agents Broader antimicrobial spectrum.

Key Observations :

  • Synthetic Utility : Boronic acid derivatives (e.g., 1046861-20-4) are superior in catalytic applications due to their versatility in cross-coupling reactions .
  • Biological Activity : Benzimidazole derivatives (e.g., 1761-61-1) exhibit stronger antifungal properties but lower BBB permeability compared to this compound .

Research Findings and Data Analysis

Physicochemical Properties

  • Solubility : this compound is predicted to have a solubility of ~0.24–0.68 mg/mL, comparable to 1761-61-1 but lower than smaller analogs like 1046861-20-4 .
  • Thermal Stability : Trifluoromethyl groups enhance thermal stability, with decomposition temperatures >250°C for most analogs .

Pharmacological Data

  • IC₅₀/EC₅₀ Values : While specific data for this compound is unavailable, analogs like 1761-61-1 show IC₅₀ values of 1–5 µM in antifungal assays .

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